molecular formula C24H12Cl6N4O6 B15087379 HEX azide, 6-isomer

HEX azide, 6-isomer

Cat. No.: B15087379
M. Wt: 665.1 g/mol
InChI Key: HGKPJGGICCDTJN-UHFFFAOYSA-N
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Description

HEX azide, 6-isomer: is a hexachlorinated derivative of the fluorescent dye fluorescein. It features a terminal azide group, which allows it to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This compound is primarily used in research settings for labeling and tracking biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: HEX azide, 6-isomer is synthesized through a series of chemical reactions starting from hexachlorofluoresceinThis is typically achieved by reacting hexachlorofluorescein with sodium azide under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. The compound is produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: HEX azide, 6-isomer primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient, selective, and produces stable triazole linkages .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is a triazole-linked conjugate, which can be used for further applications in labeling and tracking biological molecules .

Mechanism of Action

HEX azide, 6-isomer exerts its effects through the formation of stable triazole linkages via click chemistry. The azide group reacts with alkyne groups in the presence of a catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and tracking applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H12Cl6N4O6

Molecular Weight

665.1 g/mol

IUPAC Name

N-(3-azidopropyl)-2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C24H12Cl6N4O6/c25-10-4-7(22(37)32-2-1-3-33-34-31)15(28)14-13(10)23(38)40-24(14)8-5-11(26)18(35)16(29)20(8)39-21-9(24)6-12(27)19(36)17(21)30/h4-6,35-36H,1-3H2,(H,32,37)

InChI Key

HGKPJGGICCDTJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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